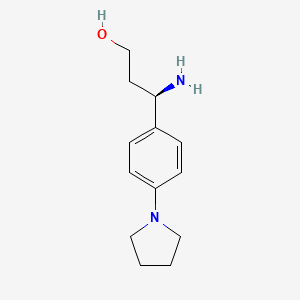![molecular formula C9H10N2O2 B13043064 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions may result in various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase FGFR1, thereby affecting cellular signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and exhibits similar biological activities.
2,3-Cyclopentenopyridine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogues.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
5-amino-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(8(12)13)4-3-7-6(9)2-1-5-11-7/h1-2,5H,3-4,10H2,(H,12,13) |
Clé InChI |
RZAGFQYNCFKZEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1N=CC=C2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


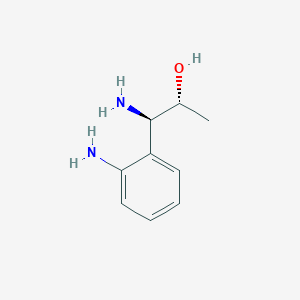
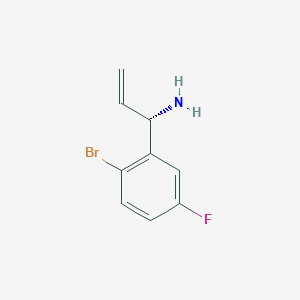
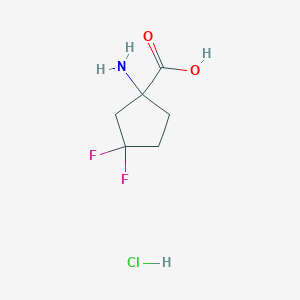
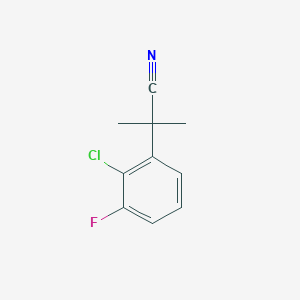
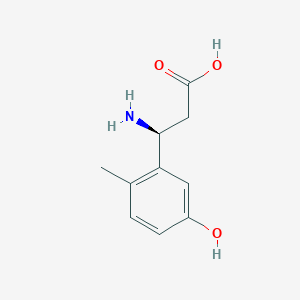
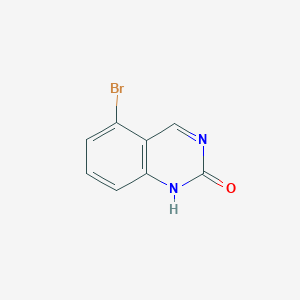
![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
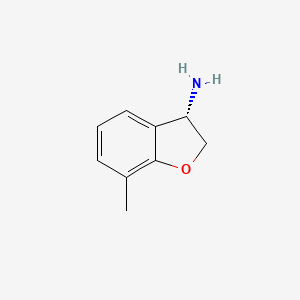
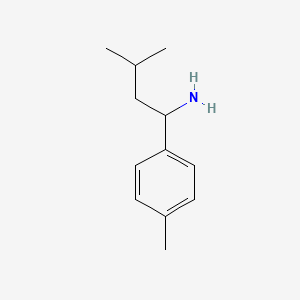
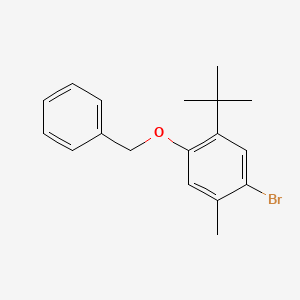
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)

